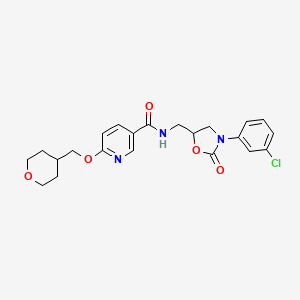

![molecular formula C25H29N5O5 B2929669 N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate CAS No. 1351614-71-5](/img/structure/B2929669.png)

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

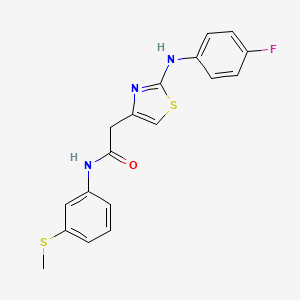

Descripción

Imidazole, a component of your compound, is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It’s known for its broad range of chemical and biological properties and is a key component in many drugs .

Molecular Structure Analysis

Imidazole has two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Chemical Reactions Analysis

While specific chemical reactions involving your compound were not found, imidazole is known to be amphoteric in nature, showing both acidic and basic properties .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Specific physical and chemical properties for your compound were not found in the search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

Benzimidazole derivatives, including our compound of interest, have been reported to exhibit significant antimicrobial potential . These compounds can be synthesized and evaluated against various microbial strains to determine their efficacy in inhibiting growth or killing pathogenic microorganisms. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anti-tubercular Activity

The structural analogs of benzimidazole have shown promising results against Mycobacterium tuberculosis . By synthesizing similar compounds and assessing their minimum inhibitory concentrations (MIC), researchers can explore the potential of such derivatives as novel anti-tubercular agents, contributing to the fight against tuberculosis.

Antitumor Activity

Benzimidazole derivatives have been identified to possess antitumor properties . The compound can be investigated for its ability to inhibit the growth of cancer cells. This application is particularly relevant for the development of new chemotherapeutic agents that can offer alternative treatment options for various cancers.

Proton Pump Inhibition

Some benzimidazole derivatives are known for their proton pump inhibitory effects . This application is significant in the treatment of conditions like gastroesophageal reflux disease (GERD) and peptic ulcers, where reducing stomach acid production is beneficial.

Anthelmintic Activity

The anthelmintic activity of benzimidazole compounds makes them suitable for the development of treatments against parasitic worms . This application has implications for both human medicine and veterinary practices, improving health outcomes by eradicating helminth infections.

Functional Materials and Photophysical Properties

Beyond pharmacological applications, benzimidazole derivatives are also used in the synthesis of functional materials due to their photophysical properties . These compounds can be part of the development of fluorescent dyes, organic ligands, and materials with specific photoelectric properties, expanding their use into the fields of material science and engineering.

Mecanismo De Acción

Target of Action

It’s known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are used in various applications such as pharmaceuticals and agrochemicals .

Mode of Action

Benzimidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target . For instance, some benzimidazole derivatives show antimicrobial, antitumor, antiviral, and anti-inflammatory activities .

Biochemical Pathways

Benzimidazole derivatives are known to affect a variety of biochemical pathways, depending on the specific derivative and its targets .

Pharmacokinetics

Benzimidazole derivatives are generally known for their broad range of chemical and biological properties, which can influence their pharmacokinetics .

Result of Action

Benzimidazole derivatives are known to have a variety of effects at the molecular and cellular level, depending on the specific derivative and its targets .

Propiedades

IUPAC Name |

4-[(1-benzylbenzimidazol-2-yl)methyl]-N-prop-2-enylpiperazine-1-carboxamide;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O.C2H2O4/c1-2-12-24-23(29)27-15-13-26(14-16-27)18-22-25-20-10-6-7-11-21(20)28(22)17-19-8-4-3-5-9-19;3-1(4)2(5)6/h2-11H,1,12-18H2,(H,24,29);(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZSEEZVUONDFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2CC4=CC=CC=C4.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-allyl-4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carboxamide oxalate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)-4-methoxy-1-phenylpyridin-2(1H)-one](/img/structure/B2929587.png)

![N-[2-amino-4-(trifluoromethyl)phenyl]-N-cyclohexylamine hydrochloride](/img/structure/B2929589.png)

![N-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]acetamide](/img/structure/B2929591.png)

![2-(2,4-dichlorophenoxy)-N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2929594.png)

![[1-(2,6-Dimethylphenyl)triazol-4-yl]methanamine;hydrochloride](/img/structure/B2929595.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenoxybenzenesulfonamide](/img/structure/B2929600.png)

![6-acetyl-2-[(4-oxochromene-3-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2929602.png)

![2-{[2-(3,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}-3-ethyl-3,4-dihydroquinazolin-4-one](/img/structure/B2929603.png)